molecular formula C5H5ClF2O2 B043969 Allyl chlorodifluoroacetate CAS No. 118337-48-7

Allyl chlorodifluoroacetate

Cat. No.: B043969
CAS No.: 118337-48-7
M. Wt: 170.54 g/mol
InChI Key: RVOSMQFOBYVXQI-UHFFFAOYSA-N
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Description

Allyl chlorodifluoroacetate is an organofluorine compound with the molecular formula C5H5ClF2O2 It is a fluorinated ester synthesized by the reaction of allyl alcohol and chlorodifluoroacetic acid

Mechanism of Action

Target of Action

Allyl chlorodifluoroacetate is primarily involved in the synthesis of complex molecules through the process of allylic substitution . It interacts with group IX-metal catalysts, such as palladium, rhodium, and iridium, which serve as its primary targets .

Mode of Action

The compound undergoes a process called oxidative allylic C–H functionalization via group IX-metal catalysis . This process involves the direct functionalization of allylic C–H bonds of unactivated alkenes, thereby avoiding the need for prefunctionalization . The process involves the palladium(II)-dependent release of difluorocarbene and rapid difluorocarbene migratory insertion .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . The synthetic utility of this protocol has also been demonstrated by the diverse transformations of the resulting gem-difluoroalkenes into medicinally interesting fluorinated structures, including trifluoromethyl, difluoromethylene, and monofluorovinyl-containing compounds .

Result of Action

The result of this compound’s action is the efficient preparation of various gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . These gem-difluoroalkenes can then be transformed into a wide range of mono-, di-, and trifluorinated compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other chemicals, can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s reactivity and stability can also be influenced by the presence of protective groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl chlorodifluoroacetate can be synthesized through the reaction of allyl alcohol with chlorodifluoroacetic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the acid and facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired purity of the compound.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

    Electrophiles: Various electrophiles, such as alkyl halides and carbonyl compounds, can be used in addition reactions.

    Catalysts: Zinc dust is commonly used in the Reformatsky-Claisen rearrangement.

Major Products:

    Substitution Products: Amines, thiols, and other substituted derivatives.

    Addition Products: New carbon-carbon or carbon-heteroatom bonds.

    Rearranged Products: Difluoroacid derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to act as a source of difluorocarbene, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

prop-2-enyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSMQFOBYVXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434085
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118337-48-7
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1.5 liter sulfonation flask with a water separator, 294.0 g (2.25 mol) of chlorodifluoroacetic acid (pure, from Fluka AG) and 228.0 g (3.93 mol) of allyl alcohol are dissolved in 1 liter of chloroform and kept under reflux for 17 hours in the presence of 11.25 g of p-toluenesulfonic acid (0.06 mol), 41 ml of H2O separating out. The yellow reaction solution is washed twice with H2O and 3 times with saturated aqueous NaHCO3 solution, dried over MgSO4 and distilled under normal pressure through a Vigreux column. Yield: 306.0 g (80%) of a colourless oil of boiling point 98°-100° C./988 mbar.
Quantity
11.25 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of allyl chlorodifluoroacetate in the synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides?

A1: this compound serves as a key starting material in the synthesis. It undergoes a TMSCl/pyridine-induced stereoselective Reformatskii-Claisen rearrangement, which is crucial for establishing the desired stereochemistry in the final 2',3'-dideoxy-6',6'-difluoro-2'-thionucleoside analogs. [, ]

Q2: Why is the stereoselective synthesis of these nucleoside analogs important?

A2: The stereoselective synthesis is particularly important because these nucleoside analogs are designed to mimic naturally occurring nucleosides like L-OddC and 3TC. These natural compounds exhibit potent antiviral activity. By controlling the stereochemistry during synthesis, researchers aim to create analogs with improved pharmacological properties, such as enhanced activity and selectivity towards specific viral targets. [, ]

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